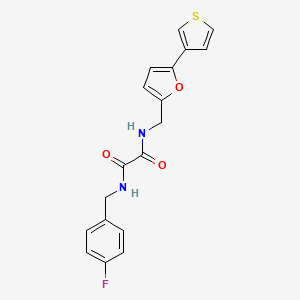

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a heterocyclic furan-thiophene moiety at the N2 position. Oxalamides are known for their diverse applications, including antiviral agents (e.g., HIV entry inhibitors) and flavoring compounds, depending on substituent modifications . The fluorine atom in the benzyl group enhances electronegativity and metabolic stability, while the fused thiophene-furan system may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(24-15)13-7-8-25-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQRIFHRDKZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the 4-fluorobenzylamine and the thiophene-furan derivative. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide could produce the corresponding amine derivative.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors, while the thiophene and furan rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Antiviral Oxalamide Derivatives

Structurally analogous oxalamides have been synthesized as HIV entry inhibitors targeting the CD4-binding site. Key comparisons include:

Table 1: Structural and Functional Comparison with Antiviral Oxalamides

Key Findings :

- Substituent Impact : The target compound’s 4-fluorobenzyl group may improve binding affinity compared to 4-chlorophenyl derivatives due to fluorine’s smaller size and higher electronegativity .

- Heterocyclic Moieties : Thiophene-furan in the target compound replaces thiazole-piperidine/pyrrolidine systems in analogs. Thiophene’s sulfur atom and furan’s oxygen could alter electronic properties and target interactions .

- Synthetic Challenges : Antiviral oxalamides often require multi-step synthesis with yields <55% (e.g., compound 13 : 36% yield), suggesting the target compound may face similar scalability issues .

Comparison with Flavoring Oxalamide Derivatives

Oxalamides are also used as umami flavor enhancers. Notable examples include:

Table 2: Comparison with Flavoring Oxalamides

Key Findings :

- Metabolic Pathways : Flavoring oxalamides (e.g., S336) undergo rapid hepatic metabolism without amide bond cleavage, suggesting the target compound’s fluorobenzyl group might confer greater metabolic resistance .

- Toxicity Profile: The NOEL (No Observed Effect Level) for flavoring oxalamides is 100 mg/kg bw/day, with margins of safety >500 million. The fluorine in the target compound could necessitate additional toxicity studies .

Biological Activity

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a synthetic compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a fluorinated benzyl moiety, a thiophene ring, and an oxalamide functional group, which contribute to its potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN2O4S |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1795303-61-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can modulate ion channels, particularly TRPM8 (transient receptor potential melastatin 8), which plays a significant role in sensory perception and pain pathways. The unique combination of thiophene and furan rings may enhance its pharmacological profile, potentially offering anti-inflammatory or analgesic effects .

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin lightening agents. For instance, derivatives of similar compounds have shown significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with some achieving IC50 values in the low micromolar range. These findings suggest that this compound could exhibit comparable inhibitory activity .

Case Studies

- In Vitro Studies : Compounds structurally related to this compound were tested for their cytotoxicity and antimelanogenic effects on B16F10 cells. Results indicated that these compounds did not exhibit cytotoxicity while effectively reducing melanin synthesis .

- Docking Studies : Molecular docking analyses revealed that the compound could bind to the catalytic site of tyrosinase, suggesting a competitive inhibition mechanism. This interaction was supported by kinetic studies that confirmed the compound's ability to inhibit diphenolase activity in a concentration-dependent manner .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Tyrosinase Inhibition | Potential competitive inhibitor with low IC50 values observed in related compounds. |

| Cytotoxicity | Non-cytotoxic effects on B16F10 melanoma cells. |

| Molecular Interaction | Binds effectively to tyrosinase's active site, indicating potential for skin-lightening applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide, and how can purity be optimized?

- Methodology :

- Step 1 : Prepare precursors: 4-fluorobenzylamine and (5-(thiophen-3-yl)furan-2-yl)methanamine via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for thiophene-furan systems) .

- Step 2 : Oxalamide bond formation using oxalyl chloride or ethyl oxalate under anhydrous conditions. Use a Schlenk line to exclude moisture and control reaction temperature (0–5°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR : Use - and -NMR to verify substituents (e.g., 4-fluorobenzyl protons at δ 4.4–4.6 ppm; thiophene protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of oxalamide moiety at m/z 132) .

- FT-IR : Identify carbonyl stretches (C=O at 1650–1700 cm) and N-H bending (amide II band at 1530–1570 cm) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Screening Strategies :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 h incubation) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; IC calculation after 72 h exposure) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

Advanced Research Questions

Q. How can competing reactions during oxalamide synthesis be mitigated?

- Challenges : Hydrolysis of oxalyl chloride intermediates or undesired N-alkylation.

- Solutions :

- Use protecting groups (e.g., Boc for amines) during precursor synthesis .

- Optimize solvent polarity (e.g., dichloromethane for oxalamide coupling) and stoichiometry (1:1.05 amine:oxalyl chloride ratio) .

- Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 3:7) .

Q. How should contradictory bioactivity data from different assays be resolved?

- Case Example : A compound shows potent in vitro antimicrobial activity but fails in in vivo models.

- Analysis Framework :

- Pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

- Target Engagement : Use SPR (surface plasmon resonance) to confirm binding affinity vs. off-target effects .

- Formulation : Test liposomal encapsulation or PEGylation to improve bioavailability .

Q. What computational strategies predict target interactions for this compound?

- Methods :

- Docking : AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to prioritize targets .

- MD Simulations : GROMACS for 100 ns runs to evaluate binding stability (RMSD < 2.0 Å) .

- QSAR : Build models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.